Glycyrol

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El neoglicol se puede aislar de las raíces de Glycyrrhiza uralensis utilizando técnicas cromatográficas como la cromatografía en columna de gel de sílice y poliamida . El compuesto se obtiene típicamente como un sólido blanco a blanquecino con un peso molecular de 366.37 g/mol .

Métodos de Producción Industrial

La producción industrial de neoglicol implica la extracción de raíces de regaliz seguida de purificación mediante cromatografía líquida de alta resolución (HPLC). El proceso asegura una alta pureza y rendimiento del compuesto, lo que lo hace adecuado para diversas aplicaciones de investigación e industriales .

Análisis De Reacciones Químicas

Tipos de Reacciones

El neoglicol experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El neoglicol se puede oxidar para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el neoglicol en sus formas reducidas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Los nucleófilos como el metanol y el etanol se utilizan comúnmente en reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del neoglicol, que pueden tener diferentes actividades y propiedades biológicas .

Aplicaciones Científicas De Investigación

Antiviral Properties

Research has demonstrated glycyrol's effectiveness against various viral pathogens. For instance, a study on Glycyrrhiza uralensis extracts revealed significant antiviral activity against rotavirus in piglets, indicating potential for treating gastroenteritis in both animals and humans . The extract's efficacy was attributed to its ability to modulate inflammatory responses and reduce viral shedding.

Antitumor Effects

This compound has shown promise in cancer therapy. In vitro studies indicated that polysaccharides derived from Glycyrrhiza uralensis could inhibit the proliferation of colon carcinoma cells while promoting T lymphocyte proliferation through the upregulation of IL-7 cytokine . This suggests that this compound may enhance immune responses against tumors.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are notable in chronic inflammatory conditions. A study indicated that this compound could inhibit COX-1 activity, suggesting its potential as an anti-inflammatory agent . This property is particularly relevant for developing treatments for conditions like arthritis and other inflammatory diseases.

Excipients in Drug Delivery

This compound serves as a plasticizer and humectant in pharmaceutical formulations. Its ability to enhance the smoothness and lubrication of medicinal preparations makes it an ideal excipient in tablets, syrups, and ointments . Additionally, it is used in the formulation of suppositories and as a vehicle for antibiotics, enhancing drug absorption and efficacy.

Probiotic Enhancement

Recent studies have indicated that this compound can enhance the antimicrobial production of probiotics like Limosilactobacillus reuteri, making it a valuable component in gut health formulations . This application is particularly significant given the rising interest in probiotic therapies for gastrointestinal disorders.

Cosmetic and Personal Care Products

This compound is widely used in cosmetic formulations due to its moisturizing properties. It acts as a humectant in skin care products, helping to retain moisture and improve skin texture . Its inclusion in hair care products also promotes shine and manageability.

Case Studies and Research Findings

Mecanismo De Acción

El neoglicol ejerce sus efectos a través de varios objetivos y vías moleculares. Actúa como antioxidante al eliminar los radicales libres y reducir el estrés oxidativo. También modula las vías inflamatorias al inhibir las citocinas y enzimas proinflamatorias. Además, se ha demostrado que el neoglicol induce la apoptosis en las células cancerosas al activar las caspasas y otras proteínas apoptóticas .

Comparación Con Compuestos Similares

Compuestos Similares

Glicirrizina: Otro compuesto extraído del regaliz con propiedades antiinflamatorias y antivirales.

Liquiritina: Un flavonoide que se encuentra en el regaliz con efectos antioxidantes y antiinflamatorios.

Isoliquiritigenina: Un compuesto de chalcona con actividades anticancerígenas y antiinflamatorias.

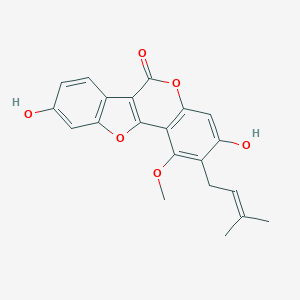

Singularidad del Neoglicol

El neoglicol es único debido a su estructura de cumestana, que lo distingue de otros compuestos derivados del regaliz. Su estructura molecular específica le permite interactuar con diferentes objetivos y vías biológicas, lo que lo convierte en un compuesto versátil para diversas aplicaciones de investigación y terapéuticas .

Actividad Biológica

Glycyrol, a bioactive compound derived from licorice (Glycyrrhiza glabra), has garnered attention for its diverse biological activities. This article provides a comprehensive overview of this compound's biological effects, including its antioxidant, anti-inflammatory, and potential anticancer properties, supported by case studies and research findings.

This compound is a phenolic compound that exhibits several functional groups contributing to its biological activities. Its structure allows it to interact with various biological pathways, influencing cellular processes.

Biological Activities

1. Antioxidant Activity

this compound has demonstrated significant antioxidant properties, which are crucial in protecting cells from oxidative stress. In vitro studies have shown that this compound can scavenge free radicals effectively, thereby reducing oxidative damage in cells. For instance, research indicates that this compound significantly inhibits lipid peroxidation in cellular models, which is a marker of oxidative stress.

2. Anti-inflammatory Effects

this compound exhibits potent anti-inflammatory properties by modulating inflammatory pathways. A study evaluating the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages found that this compound significantly reduced nitric oxide (NO) production and inhibited the expression of inducible nitric oxide synthase (iNOS) with an IC50 value of approximately 5.2 µM . This suggests its potential use in treating inflammatory diseases.

3. Anticancer Potential

Recent studies have explored the anticancer effects of this compound. In one study, this compound was shown to induce apoptosis in human promyelocytic leukemia HL-60 cells through the activation of caspase-3 and caspase-8 pathways . The compound's ability to inhibit cell proliferation and promote apoptosis highlights its potential as a therapeutic agent against certain cancers.

Case Studies

Case Study 1: this compound in Inflammation

A study on the anti-inflammatory effects of this compound involved treating RAW 264.7 cells with varying concentrations of this compound prior to LPS exposure. The results indicated a dose-dependent inhibition of NO production and iNOS expression, supporting the compound's role as an anti-inflammatory agent .

Case Study 2: this compound's Anticancer Activity

In another investigation, HL-60 cells treated with this compound exhibited morphological changes indicative of apoptosis, alongside increased levels of active caspase-3. Flow cytometric analysis confirmed that this compound treatment led to significant cell death compared to untreated controls .

The mechanisms underlying this compound's biological activities are multifaceted:

- Antioxidant Mechanism : this compound's structure allows it to donate electrons and neutralize free radicals, thus preventing cellular damage.

- Anti-inflammatory Pathway : this compound inhibits NF-κB activation, leading to decreased expression of pro-inflammatory cytokines.

- Apoptotic Induction : By activating caspases, this compound triggers programmed cell death in cancerous cells.

Research Findings Summary Table

Propiedades

IUPAC Name |

3,9-dihydroxy-1-methoxy-2-(3-methylbut-2-enyl)-[1]benzofuro[3,2-c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O6/c1-10(2)4-6-12-14(23)9-16-18(19(12)25-3)20-17(21(24)27-16)13-7-5-11(22)8-15(13)26-20/h4-5,7-9,22-23H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWESBHWAOZORCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(=O)C3=C2OC4=C3C=CC(=C4)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177569 | |

| Record name | Neoglycyrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycyrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23013-84-5 | |

| Record name | Glycyrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23013-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycyrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023013845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neoglycyrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCYROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C3DSA537F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycyrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

243.5 - 245 °C | |

| Record name | Glycyrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Neoglycyrol and where is it found?

A1: Neothis compound is a coumarin compound first isolated from the root of Glycyrrhiza uralensis Fisch, also known as licorice. [, ] This plant has a long history of use in traditional medicine.

Q2: What is the chemical structure of Neothis compound?

A2: Neothis compound (C21H18O6) is characterized by a yellow needle-like crystalline structure with a melting point of 263.5-265°C. [, ] It contains one methoxyl group, one isopentenyl group, and two hydroxyl groups. This structure has been confirmed through chemical analysis and spectroscopic methods including UV, IR, NMR, and Mass Spectrometry. [, ]

Q3: Have any biological activities been associated with Neothis compound?

A3: While research on Neothis compound is still in its early stages, one study identified it as one of several compounds in a traditional Chinese medicine formulation that exhibited myocardial protective effects in an in vitro model of H2O2-induced damage in H9c2 cardiomyocytes. [] Further research is needed to confirm and elaborate on these initial findings.

Q4: How can I identify and quantify Neothis compound in complex mixtures?

A4: High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC/ESI-MSn) has been successfully employed to identify and quantify Neothis compound in extracts from Glycyrrhiza uralensis. [] This technique allows for the separation and detection of different compounds based on their mass-to-charge ratio, providing a powerful tool for analyzing complex plant extracts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.